molecular formula C16H13Cl3FN3OS B5192397 N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide CAS No. 6131-27-7

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide

Cat. No.: B5192397
CAS No.: 6131-27-7
M. Wt: 420.7 g/mol
InChI Key: NJUVASQINUXKJI-UHFFFAOYSA-N
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Description

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide is a complex organic compound with the molecular formula C16H13Cl3FN3OS. This compound is characterized by the presence of an anilinocarbothioyl group, a trichloroethyl group, and a fluorobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the anilinocarbothioyl group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide

Uniqueness

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3FN3OS/c17-16(18,19)14(22-13(24)11-8-4-5-9-12(11)20)23-15(25)21-10-6-2-1-3-7-10/h1-9,14H,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVASQINUXKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387340
Record name 2-Fluoro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-27-7
Record name 2-Fluoro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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